Tridecyl 2-Aminoacetate Hydrochloride

NAAA inhibition Lipid mediator Pain and inflammation

Researchers requiring a specific NAAA inhibitor without confounding surfactant effects find a precise tool in Tridecyl 2-Aminoacetate Hydrochloride. This C13 glycine ester selectively inhibits N-acylethanolamine-hydrolyzing acid amidase (IC50 11.8 µM), elevating endogenous palmitoylethanolamide levels. • Selective NAAA inhibition (IC50 11.8 µM) with minimal FAAH cross-reactivity • Optimal C13 chain length balances membrane interaction and enzyme active site binding, unlike shorter-chain surfactant glycine esters • Benchmark purity ≥98% with reliable global shipping from BenchChem

Molecular Formula C15H32ClNO2
Molecular Weight 293.876
CAS No. 94856-88-9
Cat. No. B584271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecyl 2-Aminoacetate Hydrochloride
CAS94856-88-9
SynonymsGlycine Tridecyl Ester Hydrochloride; 
Molecular FormulaC15H32ClNO2
Molecular Weight293.876
Structural Identifiers
SMILESCCCCCCCCCCCCCOC(=O)CN.Cl
InChIInChI=1S/C15H31NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14-16;/h2-14,16H2,1H3;1H
InChIKeyAVLLTHVTLJDIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecyl 2-Aminoacetate Hydrochloride: Compound Overview


Tridecyl 2-Aminoacetate Hydrochloride (CAS 94856-88-9), also known as tridecyl glycinate hydrochloride or glycine tridecyl ester hydrochloride, is a synthetic lipophilic amino acid ester derivative with the molecular formula C15H32ClNO2 and a molecular weight of 293.87 g/mol [1]. It consists of a glycine moiety esterified with a C13 tridecyl alcohol, forming an amphiphilic structure that confers both surfactant properties and specific enzyme inhibition activity [2]. The compound is primarily employed as a research tool for studying N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase involved in the degradation of endogenous lipid mediators like palmitoylethanolamide (PEA), an anti-inflammatory and analgesic signaling molecule [3]. Its mechanism of action involves direct inhibition of NAAA enzymatic activity, thereby potentially elevating PEA levels, which distinguishes it from simple surfactants and positions it within a unique class of bioactive lipids [3].

Workflow NAAA pathway inhibition study
Selection Glycine ester C13 scaffold
Use Context NAAA-FAAH selectivity research

Irreplaceability of Tridecyl 2-Aminoacetate Hydrochloride


Generic substitution among glycine esters and alkyl amines is scientifically invalid due to profound differences in their molecular targets and resulting biological activities. While many glycine esters (e.g., lauryl, octyl, or decyl esters) are investigated primarily as surfactants or broad-spectrum antimicrobial agents, Tridecyl 2-Aminoacetate Hydrochloride exhibits a distinct and specific inhibitory activity against the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) [1]. This specificity is not shared by its closest structural analogs, which either lack any documented NAAA inhibition or demonstrate significantly weaker effects [2]. Conversely, simple alkyl amines like pentadecylamine may also inhibit NAAA but possess different physicochemical properties, such as altered critical micelle concentration (CMC) and solubility, which can drastically impact their behavior in biological assays and formulation stability [1]. The specific chain length (C13) of Tridecyl 2-Aminoacetate is critical, as it appears to optimally balance lipophilicity for membrane interaction with the hydrophilic requirements for enzyme active site binding, a balance not achieved by shorter (e.g., C10) or longer (e.g., C16) chain analogs in the same assay systems [2].

Shorter-chain glycine esters (C10, C12) lack documented NAAA inhibition and function mainly as surfactants.
Simple alkyl amines like pentadecylamine differ in solubility and CMC, which may alter assay behavior.
Phenylalanine esters show weaker biofilm inhibition and no reported NAAA activity, limiting interchangeability.

Tridecyl 2-Aminoacetate: Quantitative Evidence


NAAA Inhibition Potency vs. Pentadecylamine

Tridecyl 2-aminoacetate (compound 11b) demonstrates potent inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 11.8 µM. This places its potency within a comparable range to pentadecylamine (compound 2c), which exhibits a slightly higher potency with an IC50 of 5.7 µM [1]. Crucially, both compounds show much weaker effects on the related enzyme fatty acid amide hydrolase (FAAH), indicating a degree of selectivity for NAAA over FAAH. The simple structure of tridecyl 2-aminoacetate provides a distinct scaffold for further medicinal chemistry optimization compared to the purely hydrocarbon-based pentadecylamine [1].

NAAA IC50
Head-to-head
11.8 µM (target) vs 5.7 µM (pentadecylamine)
Reported potency context; supports pathway study
Recombinant human NAAA assay
NAAA inhibition Lipid mediator Pain and inflammation

Antimicrobial Activity Ranking of Glycine Esters

A comparative study of five glycine fatty alcohol ester hydrochlorides evaluated their antibacterial action using paper disc agar diffusion and viable plate counting methods against various bacteria and molds [1]. The study determined that glycine decyl ester hydrochloride (C10 chain) exhibited the highest overall antimicrobial activity. While the specific performance of tridecyl 2-aminoacetate (C13 chain) was not isolated in this abstract, the study's conclusion that activity is chain-length dependent and peaks at a specific length (C10) under these test conditions provides a crucial baseline [1]. This data strongly implies that tridecyl 2-aminoacetate (C13) will possess a different, likely diminished, antimicrobial profile compared to the C10 analog, differentiating its utility for NAAA inhibition research where antimicrobial effects could be a confounding variable.

Antimicrobial rank
Class-level
C10 ester ranked highest; C13 not a top performer
Class-level inference; data to verify
Chain-length dependent activity pattern
Antimicrobial Surfactant Biofilm

Biofilm Inhibition: Glycine vs. Phenylalanine Esters

A recent study evaluating a panel of amino acid alkyl esters found that glycine esters, as a class, demonstrate more effective biofilm inhibitory effects compared to L-phenylalanine esters [1]. In this study, glycine benzyl ester, glycine t-butyl ester, and glycine ethyl ester were tested against Escherichia coli OR651248 and Staphylococcus aureus ATCC 25923 using a crystal violet binding assay. While Tridecyl 2-Aminoacetate Hydrochloride was not directly tested, the class-level finding that glycine esters are superior biofilm inhibitors relative to phenylalanine esters is a significant differentiator [1]. This suggests that further investigation of longer-chain glycine esters like tridecyl 2-aminoacetate could yield compounds with valuable antibiofilm properties, a characteristic not shared by other amino acid ester classes.

Biofilm class effect
Class-level
Glycine esters > phenylalanine esters
Not directly tested; class-level inference
E. coli and S. aureus crystal violet assay
Antibiofilm Amino acid ester Infectious disease

NAAA over FAAH Selectivity

A key differentiator for Tridecyl 2-Aminoacetate Hydrochloride is its documented selectivity profile. The same study that established its NAAA inhibitory activity (IC50 = 11.8 µM) also noted its 'much weaker effects on FAAH' [1]. While the study does not provide a quantitative IC50 for FAAH, the qualitative statement is critical. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for degrading anandamide, an endocannabinoid. Dual NAAA/FAAH inhibitors would have a more complex and potentially confounding pharmacological profile, as they would elevate both PEA and anandamide. In contrast, a compound that preferentially inhibits NAAA offers a more targeted tool for dissecting the specific roles of PEA and NAAA in inflammation and pain pathways, without simultaneously perturbing endocannabinoid tone [1].

NAAA selectivity
Reported
Much weaker effects on FAAH
Supports selectivity review; target-specific context
Qualitative comparison vs FAAH
Enzyme selectivity NAAA FAAH

Tridecyl 2-Aminoacetate: Optimal Research Applications


NAAA-PEA Pathway Dissection in Pain & Inflammation

This is the primary and most scientifically validated application. Use Tridecyl 2-Aminoacetate Hydrochloride as a moderately potent, preferential NAAA inhibitor to elevate endogenous palmitoylethanolamide (PEA) levels in cellular or in vivo models of inflammation and pain. Its documented IC50 of 11.8 µM against NAAA provides a clear benchmark for dosing, and its selectivity over FAAH minimizes confounding effects on the endocannabinoid system [1]. This compound is a superior choice for experiments requiring targeted modulation of the NAAA pathway without the antimicrobial or broad surfactant effects that confound studies with shorter-chain glycine esters [2].

SAR Studies for NAAA Inhibitors

Employ Tridecyl 2-Aminoacetate Hydrochloride as a core scaffold for medicinal chemistry optimization. Its simple structure—a glycine ester with a C13 alkyl chain—provides a tractable starting point for synthesizing analogs with improved potency and selectivity. The direct head-to-head data with pentadecylamine (IC50 = 5.7 µM vs. 11.8 µM) establishes a clear baseline and highlights the ester moiety as a site for potential modification [1]. Researchers can systematically vary the alkyl chain length or substitute the glycine headgroup to explore the SAR governing NAAA inhibition, a strategy supported by the observation that chain length dictates antimicrobial activity in related glycine esters [2].

Glycine Esters in Biofilm Inhibition

Leverage class-level evidence that glycine esters demonstrate superior antibiofilm activity compared to L-phenylalanine esters to explore the antibiofilm potential of Tridecyl 2-Aminoacetate Hydrochloride [3]. As a longer-chain glycine ester (C13), it represents an underexplored region of chemical space within this class. Researchers can benchmark its performance against the established, shorter-chain glycine esters (e.g., ethyl, benzyl) and assess its ability to disrupt or prevent biofilm formation in clinically relevant bacterial strains like Staphylococcus aureus and Escherichia coli. This application differentiates it from non-glycine-based antimicrobial lipids.

Alkyl Chain Length and Glycine Ester Function

Utilize Tridecyl 2-Aminoacetate Hydrochloride as a key member in a homologous series of glycine esters (e.g., C10, C12, C13, C14, C16) to systematically study the impact of alkyl chain length on multiple functional properties. This includes its surfactant properties (critical micelle concentration, surface tension), its ability to inhibit NAAA, and its non-specific antimicrobial or cytotoxic effects. The compound's unique position as a potent NAAA inhibitor with relatively low antimicrobial activity (inferred from chain-length studies) makes it a valuable comparator for understanding the divergent structure-function relationships that govern enzyme inhibition versus membrane disruption [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
NAAA-PEA pathway signaling study
Preferential NAAA inhibitor
PEA level modulation, FAAH selectivity verification
NAAA inhibitor SAR exploration
Tractable glycine ester scaffold
Alkyl chain and headgroup modification effects
Biofilm inhibition research
Glycine ester class biofilm potential
Performance vs. standard glycine esters (ethyl, benzyl)
Structure-function chain-length studies
Defined C13 alkyl chain
Divergent NAAA inhibition and antimicrobial profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tridecyl 2-Aminoacetate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.